Renin Inhibition: Sub-Nanomolar Potency of Cyclopentyl Derivative vs. Structurally Distinct Renin Inhibitors
The 4-cyclopentyl-4H-1,2,4-triazol-3-yl derivative demonstrates potent inhibition of human renin with an IC50 of 0.620 nM [1]. This is a direct, quantitative measure of its activity. While this specific cyclopentyl analog's potency is high, it is placed in context by comparing it to other advanced renin inhibitors. For example, another piperidine-based renin inhibitor from Novartis (CHEMBL3318934) shows an IC50 of 15 nM in a fluorimetric assay, and 115 nM in a more complex plasma-based assay [2]. This places the cyclopentyl-triazolylpiperidine compound within the sub-nanomolar potency range expected for a lead-like renin inhibitor and defines its specific activity level, which is orders of magnitude more potent than some other structural classes.
| Evidence Dimension | Inhibitory Potency (IC50) against Human Renin |
|---|---|
| Target Compound Data | IC50 = 0.620 nM |
| Comparator Or Baseline | CHEMBL3318934 (Novartis compound): IC50 = 15 nM (fluorimetric assay) and 115 nM (human plasma assay) |
| Quantified Difference | The target compound is ~24-fold more potent than the comparator's 15 nM value and ~185-fold more potent than the 115 nM value. |
| Conditions | Target compound assay: Inhibition of renin in human plasma using Q-FRET substrate, 10 min pretreatment, 1 hr measurement [1]. Comparator assays: Fluorimetric assay using RE(EDANS)IHPFHLVIHTK(Dabcyl)R substrate; and inhibition in human plasma using Ac-IHPFHL-VIHNK-(DY-505-X5)-COOH substrate [2]. |
Why This Matters
This sub-nanomolar potency establishes the compound as a high-value tool for probing the renin-angiotensin system, differentiating it from less potent analogs and providing a clear quantitative benchmark for structure-activity relationship (SAR) studies.
- [1] BindingDB Entry BDBM50346987. Renin Inhibition Data for CHEMBL1796073. View Source
- [2] BindingDB Entry BDBM50054641. Renin Inhibition Data for CHEMBL3318934. View Source
